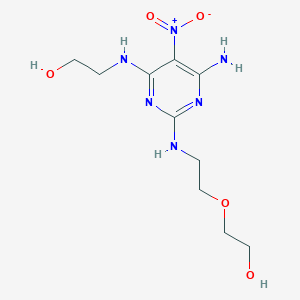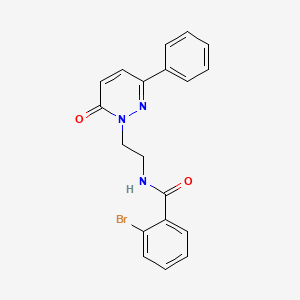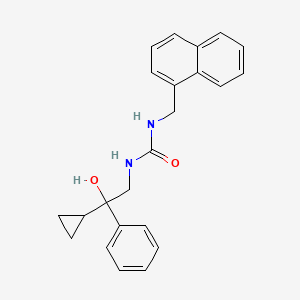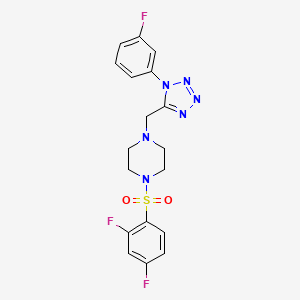
2-Methoxy-5-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methoxy-5-(trifluoromethoxy)phenol”, also known as MeOTFMP, is a synthetic compound with the chemical formula C8H6F3O3 . It has a molecular weight of 208.14 . The compound is in liquid form .
Synthesis Analysis
The synthesis of MeOTFMP can be achieved through various methods, including the reaction of 2-methoxyphenol with trifluoromethoxyphenol, the direct reaction of 2-methoxyphenol with chloroform and sodium hydroxide, or the reaction of 2-methoxyphenol with trifluoromethyl iodide and a base.Molecular Structure Analysis
The molecular structure of MeOTFMP can be represented by the InChI code: 1S/C8H7F3O3/c1-13-7-3-2-5 (4-6 (7)12)14-8 (9,10)11/h2-4,12H,1H3 .Scientific Research Applications
Catalytic Hydrodeoxygenation and Green Chemistry
One notable application of compounds related to 2-Methoxy-5-(trifluoromethoxy)phenol is in the field of green chemistry, particularly in the catalytic hydrodeoxygenation of lignin-derived phenolic monomers. For instance, the aqueous phase catalytic upgrading of eugenol, a classic lignin model compound, to hydrocarbons using Pd/C combined with HZSM-5 zeolite catalysts highlights the potential of methoxy-substituted phenols in biomass conversion technologies. This research underscores the significance of the acidity of zeolites in influencing catalytic performance and product distribution, offering insights into the conversion of renewable resources into valuable chemicals and fuels (Zhang et al., 2014).
Antioxidant Properties and Mechanisms
The structure-antioxidant activity relationship of methoxy and phenolic hydroxyl groups in phenolic acids has been extensively studied. Research findings demonstrate that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance the antioxidant activities of phenolic acids. These studies are crucial in understanding the mechanisms underlying the antioxidant properties of phenolic compounds, providing a foundation for their application in food preservation, pharmaceuticals, and nutraceuticals (Chen et al., 2020).
Chemical Synthesis and Functionalization
In chemical synthesis, methoxy-substituted phenols serve as essential intermediates in the synthesis of complex molecules. For example, the use of a trideuteriomethoxy group for phenol protection in the synthesis of the quinone system of fredericamycin A illustrates the strategic application of methoxy substituents in suppressing unwanted reactions during critical synthetic steps. This approach has implications for the synthesis of antitumor agents and other biologically active compounds, showcasing the versatility of methoxyphenols in organic synthesis (Clive et al., 1991).
Environmental Applications and Pollutant Degradation
Methoxyphenols, including those related to 2-Methoxy-5-(trifluoromethoxy)phenol, find applications in environmental science, particularly in the degradation of pollutants. Studies on the hydrodeoxygenation of lignin-derived compounds like 2-methoxy phenol explore the transformation of these substances into less toxic and more environmentally benign products. This research is critical for developing sustainable methods for the treatment of industrial waste and the remediation of polluted environments (Dang et al., 2020).
properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORCXQLOOCXXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[2-({2-[(2-{[4-(tert-butyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2703768.png)




![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)